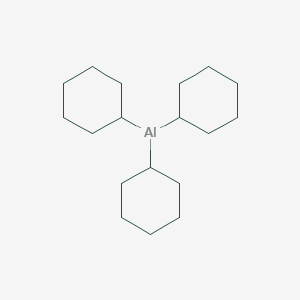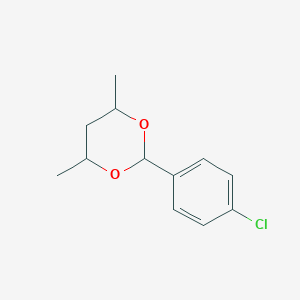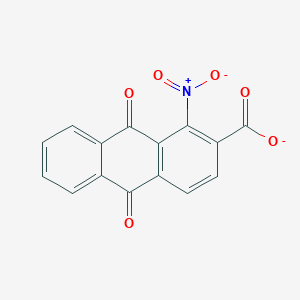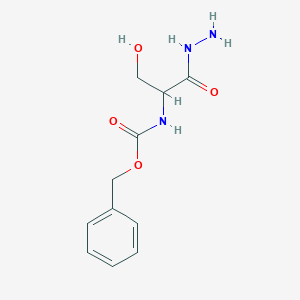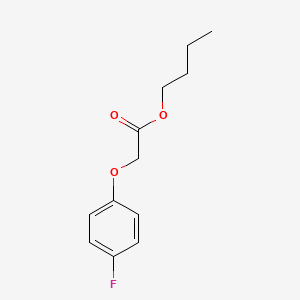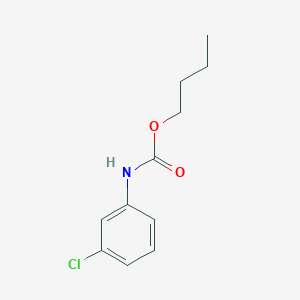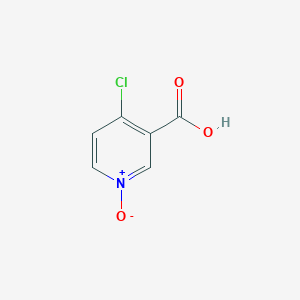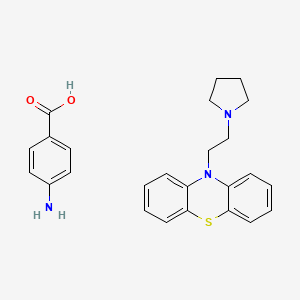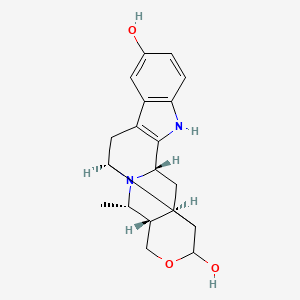
Rauvovertine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rauvovertine B is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of Rauvolfia verticillata . This compound belongs to the family of indole alkaloids, which are known for their diverse biological activities and complex structures . Rauvolfia verticillata is a traditional Chinese medicinal plant used to treat various ailments, including snake poisoning, hypertension, malaria, insanity, and typhus .
Preparation Methods
Chemical Reactions Analysis
Rauvovertine B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Rauvovertine B has been studied for its cytotoxicity against various human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW-480 . This compound has shown potential as an anticancer agent due to its ability to inhibit the growth of these cancer cells . Additionally, this compound has been investigated for its antioxidant properties, making it a candidate for further research in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of Rauvovertine B involves its interaction with specific molecular targets and pathways within the cell . This compound is believed to exert its effects by interfering with cellular processes such as DNA replication, protein synthesis, and cell division . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Rauvovertine B is part of a group of hexacyclic monoterpenoid indole alkaloids isolated from Rauvolfia verticillata . Similar compounds include Rauvovertine A, 17-epi-Rauvovertine A, 17-epi-Rauvovertine B, and Rauvovertine C . These compounds share similar structural features and biological activities but differ in their specific chemical structures and stereochemistry . The uniqueness of this compound lies in its specific arrangement of atoms and its distinct biological properties .
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2S,13S,15R,20S,21S)-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5(10),6,8-tetraene-7,17-diol |
InChI |
InChI=1S/C19H22N2O3/c1-8-13-7-24-19(23)17-11(13)5-16-18-12(6-15(17)21(8)16)10-4-9(22)2-3-14(10)20-18/h2-4,8,11,13,15-17,19-20,22-23H,5-7H2,1H3/t8-,11+,13+,15-,16-,17?,19?/m0/s1 |
InChI Key |
YQFGLJJOGMUWSM-QNSANRQCSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2COC(C3[C@@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=C5C=C(C=C6)O)O |
Canonical SMILES |
CC1C2COC(C3C2CC4N1C3CC5=C4NC6=C5C=C(C=C6)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



